![molecular formula C22H17FN2O3S2 B2754360 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895477-21-1](/img/structure/B2754360.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a phenyl group, a sulfonyl group, and an amide group . These functional groups suggest that the compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the benzo[d]thiazol-2-yl and phenyl groups) would likely contribute to the compound’s stability. The sulfonyl and amide groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
- Application : Researchers have synthesized and characterized N-(thiazol-2-yl)piperidine-2,6-dione derivatives using physicochemical techniques and X-ray crystallography. Two out of the five newly synthesized compounds display strong NLO properties. These materials can be used in devices such as optical switches, frequency converters, and laser systems .
- Findings : The compound exhibited potential antimicrobial effects, making it relevant for applications in medicine, agriculture, and hygiene .
Nonlinear Optical (NLO) Materials
Antimicrobial Activity
Anticonvulsant Properties
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to exhibit anti-cancer activity against various cancer cell lines . This suggests that the compound may target proteins or pathways involved in cancer cell proliferation and survival.
Mode of Action
It is known that benzo[d]thiazol-2-yl compounds can regulate cell cycle and apoptosis via p53 activation in mitochondrial-dependent pathways . This suggests that the compound may interact with its targets to induce cell cycle arrest and apoptosis, potentially contributing to its anti-cancer activity.
Biochemical Pathways
The compound may affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . Activation of p53 can lead to G2/M cell cycle arrest and apoptosis, potentially through alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax .
Result of Action
The compound may induce G2/M cell cycle arrest and apoptosis in cancer cells, potentially through the activation of p53 and alterations in the balance of key mitochondrial proteins . This could result in the inhibition of cancer cell proliferation and the induction of cell death, contributing to its potential anti-cancer activity.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c23-16-7-11-18(12-8-16)30(27,28)14-13-21(26)24-17-9-5-15(6-10-17)22-25-19-3-1-2-4-20(19)29-22/h1-12H,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJEJQXCNALRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide |
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